molecular formula C10H15NO3 B13261578 Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13261578
M. Wt: 197.23 g/mol
InChI Key: MWXWLBHHXNTZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride (CAS 2031259-07-9) is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery programs. This compound, with a molecular formula of C9H16ClNO3 and a molecular weight of 221.68, belongs to the important class of 7-oxa-2-azaspiro[3.5]nonanes . Spirocyclic scaffolds like this one are strategically employed in drug design to access three-dimensional chemical space, improve physicochemical properties, and reduce conformational flexibility compared to flat aromatic systems, often leading to enhanced selectivity and pharmacokinetic profiles . The 7-oxa-2-azaspiro[3.5]nonane core is a key structural motif found in compounds with diverse physiological activities, including investigational Respiratory Syncytial Virus (RSV) inhibitors and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prominent oncology target . The synthesis of such spirocyclic intermediates has been optimized to overcome challenges like ring-opening of cyclic ethers, enabling practical access for research and development . This methyl ester derivative is presented as a hydrochloride salt to enhance stability and is intended solely for research applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this versatile scaffold to develop novel therapeutic agents targeting viral diseases, cancer, and other conditions.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-9(13)8-10(6-11-8)4-2-7(12)3-5-10/h8,11H,2-6H2,1H3

InChI Key

MWXWLBHHXNTZSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(=O)CC2)CN1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Two-Step Synthesis via Cyclization and Reduction (Patent CN112321599A)

A prominent and well-documented method for synthesizing 7-oxo-2-azaspiro[3.5]nonane, which is the core structure of methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate, involves a two-step process:

Step 1: Cyclization Reaction
  • Reactants: Compound 1 (bis(2-chloroethyl) ether, bis(2-bromoethyl) ether, or bis(2-iodoethyl) ether) and Compound 2 (cyanoacetaldehyde diethyl acetal).
  • Solvent: N,N-dimethylformamide (DMF).
  • Catalysts: Phase transfer catalyst such as tetrabutylammonium bromide, chloride, or hydrogen sulfate; and iodo metal salts like potassium iodide or sodium iodide.
  • Acid-binding agent: Anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate to absorb acid and prevent alkyl halide formation.
  • Conditions: Reaction temperature between 70–100 °C, reaction time 10–24 hours.
  • Outcome: Formation of intermediate Compound 3.
Step 2: Reduction and Cyclization
  • Reactants: Crude Compound 3.
  • Reducing Agent: Lithium aluminum hydride (LiAlH4).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Temperature lowered to -10 °C; LiAlH4 added in portions over one hour; stirred for 4–8 hours.
  • Work-up: Sequential addition of purified water and sodium hydroxide solution, filtration, concentration, and purification via neutral alumina column.
  • Yield: Total yield ranges from 56.3% to 82.6%.

This method effectively addresses the issue of cyclic ether ring opening during preparation, offers mild reaction conditions, shortens production time, and reduces costs, making it suitable for large-scale synthesis.

Alternative Synthesis via Diazotetramic Acid Derivatives and Microwave Irradiation

Another method reported involves the synthesis of methyl 1-methyl-2-oxo-1-azaspiro[3.5]nonane-3-carboxylate derivatives via thermal or microwave-assisted cyclization of diazotetramic acid precursors:

  • Reactants: Diazotetramic acid derivatives and methanol (for methyl ester formation).
  • Conditions: Microwave irradiation at 200 °C for 1 hour in dry chlorobenzene solvent.
  • Purification: Column chromatography on silica gel with n-hexane/acetone gradient.
  • Yields: Approximately 64% for methyl 1-methyl-2-oxo-1-azaspiro[3.5]nonane-3-carboxylate.
  • Scale: Syntheses performed on a 1.5 mmol scale with reproducible yields.

This method allows for structural diversity in the spirocyclic compounds and provides an alternative approach to the preparation of methyl esters of 7-oxo-2-azaspiro[3.5]nonane derivatives.

Comparative Data Table of Preparation Methods

Parameter Two-Step Cyclization & Reduction (Patent CN112321599A) Microwave-Assisted Diazotetramic Acid Method
Starting Materials Bis(2-haloethyl) ether + cyanoacetaldehyde diethyl acetal Diazotetramic acid derivatives + methanol
Solvent DMF (step 1), THF (step 2) Dry chlorobenzene
Catalysts/Agents Phase transfer catalyst, iodo metal salt, acid-binding agent None specified, microwave irradiation
Reaction Conditions 70–100 °C (step 1), -10 °C with LiAlH4 (step 2) 200 °C microwave irradiation for 1 hour
Purification Neutral alumina column chromatography Silica gel column chromatography
Yield 56.3–82.6% total yield ~64%
Scale Suitable for large-scale production Small scale (1.5 mmol)
Advantages Mild conditions, cost-effective, scalable Rapid reaction, structural diversity
Challenges Requires handling of LiAlH4, sensitive to ring opening Requires specialized microwave equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The spiro[3.5]nonane framework allows for diverse functionalization. Below is a comparative analysis of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate and its analogs:

Compound Name CAS Number Substituents/Ring System Molecular Weight Key Features Reference
This compound 2059938-99-5* -COOCH₃ at C1, -O at C7 213.27 Rigid scaffold with ketone; used in drug discovery
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1363381-22-9 -COO(t-Bu) at C2, -O at C7 240.30 Enhanced steric bulk; tert-butyl group improves stability
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate 2059935-23-6 -COOCH₃ at C1, -OCH₃ at C7 213.27 Methoxy substituent increases lipophilicity
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride 2031259-07-9 -COOCH₃ at C1, ether (-O-) at C7 221.68 Oxa substitution replaces ketone; alters polarity and hydrogen bonding
tert-Butyl 7-oxo-2-azaspiro[5.5]undec-8-ene-2-carboxylate 2384510-02-3 Expanded spiro[5.5] system N/A Larger ring system; potential for enhanced conformational flexibility

Notes:

  • Positional Isomerism: Methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate (CAS: 2059938-99-5) differs in ester placement (C3 vs. C1), impacting reactivity and target interactions .
  • Functional Group Effects : Replacing the ketone (oxo) with an ether (oxa) reduces electrophilicity but increases metabolic stability .
  • Ring Size Modifications : Expanding the spiro system to [5.5] (e.g., spiro[5.5]undecane) introduces greater flexibility, which may improve binding to larger biological targets .

Biological Activity

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H15_{15}N1_{1}O3_{3} and a molecular weight of 197.23 g/mol. Its structure features a nitrogen atom integrated into a bicyclic framework, which enhances its ability to interact with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11_{11}H15_{15}N1_{1}O3_{3}
Molecular Weight197.23 g/mol
Structural TypeSpirocyclic

Synthesis

The synthesis of this compound typically involves multiple steps, often utilizing methods such as cyclization reactions under specific conditions (e.g., in the presence of acid binding agents) to achieve high yields and purity .

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Binding : Its spirocyclic structure allows for effective binding to specific receptors, which may lead to therapeutic effects in disease processes.

Case Studies

  • GPR119 Agonism : A study identified derivatives of the azaspiro framework as potent GPR119 agonists, with one compound demonstrating significant glucose-lowering effects in diabetic rat models . This suggests potential applications in diabetes management.
  • Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed its effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds in the azaspiro family, which can influence their biological activities.

Table 2: Comparison with Related Compounds

Compound NameUnique Features
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl esterLacks nitrogen integration; different reactivity
tert-Butyl 2-Oxo-7-azaspiro[3.5]nonaneAltered pharmacological profile due to substituents
Methyl 7-methoxy-2-azaspiro[3.5]nonaneMethoxy group may influence solubility

The unique characteristics of this compound's structure contribute significantly to its distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.